3-(4-ethoxyphenyl)-5-methyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
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Overview
Description
3-(4-ethoxyphenyl)-5-methyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a complex organic compound belonging to the triazolopurine family. This compound is characterized by its unique tricyclic structure, which includes a triazole ring fused to a purine moiety. It has garnered significant interest due to its potential pharmacological properties, including anticancer, antiviral, and antimicrobial activities .
Preparation Methods
The synthesis of 3-(4-ethoxyphenyl)-5-methyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a triazole intermediate, followed by its fusion with a purine derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the ethoxyphenyl group, using reagents like sodium hydride or potassium tert-butoxide.
Cyclization: The triazole and purine rings can undergo further cyclization reactions to form more complex structures.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in pathogens or cancer cells. The triazole and purine rings play a crucial role in binding to these targets, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Similar compounds include other triazolopurine derivatives, such as:
- 6-(4-ethoxyphenyl)-3-(tri-fluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine .
- 1,2,4-triazolo[4,3-a]quinoxaline derivatives .
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .
Compared to these compounds, 3-(4-ethoxyphenyl)-5-methyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione exhibits unique structural features and pharmacological properties, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C20H24N6O3 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
8-(4-ethoxyphenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
InChI |
InChI=1S/C20H24N6O3/c1-5-29-14-8-6-13(7-9-14)16-22-23-19-25(11-10-12(2)3)15-17(27)21-20(28)24(4)18(15)26(16)19/h6-9,12H,5,10-11H2,1-4H3,(H,21,27,28) |
InChI Key |
GCTYGVMLFFHFDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CCC(C)C)C(=O)NC(=O)N4C |
Origin of Product |
United States |
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